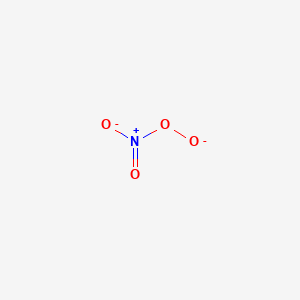

Peroxynitrate ion

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Peroxynitrate is a nitrogen oxoanion. It is a conjugate base of a peroxynitric acid.

Aplicaciones Científicas De Investigación

Biological Role and Mechanism

Peroxynitrite is recognized for its dual role as both an oxidant and a nucleophile, enabling it to participate in numerous biochemical reactions. It can modify proteins through nitration, affecting their function and contributing to cellular signaling pathways. The primary reactions include:

- Oxidation of Thiols : Peroxynitrite reacts with thiol groups in proteins, leading to the formation of sulfenic acids and nitrosothiols, which are crucial in redox signaling.

- Nitration of Tyrosine Residues : This post-translational modification can alter protein activity and is implicated in various diseases, including neurodegenerative disorders .

Pathophysiological Implications

Peroxynitrite has been implicated in several pathological conditions due to its ability to induce oxidative stress. Key areas of research include:

- Cardiovascular Diseases : It contributes to vascular dysfunction and myocardial injury during ischemia-reperfusion events. The generation of peroxynitrite is associated with increased oxidative stress, leading to cell death and inflammation .

- Neurodegenerative Disorders : Elevated levels of peroxynitrite have been observed in conditions such as Alzheimer's disease, where it promotes neuronal damage through oxidative modifications .

- Cancer : Peroxynitrite's role in tumor biology includes promoting tumor progression through oxidative stress and modulating signaling pathways that influence cell proliferation and survival .

Therapeutic Applications

The potential for therapeutic interventions targeting peroxynitrite is significant:

- Scavengers and Inhibitors : Compounds that neutralize peroxynitrite are being explored as therapeutic agents. For instance, boronate-based compounds can selectively scavenge peroxynitrite in biological systems, offering a method for reducing oxidative damage .

- Pharmacological Strategies : Novel approaches aim to enhance the removal of peroxynitrite in diseases characterized by excessive oxidative stress, such as diabetes and chronic inflammatory diseases .

Detection Methods

Accurate detection of peroxynitrite is crucial for understanding its biological roles:

- Boronate Probes : Recent advancements have led to the development of boronate-based probes that allow for the selective detection of peroxynitrite in live cells. These probes react rapidly with peroxynitrite, providing quantitative analysis without significant interference from other reactive species .

- Fluorescent Probes : Innovative fluorescent probes have been designed to visualize peroxynitrite production in real-time within biological systems, facilitating studies on its dynamics during cellular responses .

Case Study 1: Cardiovascular Implications

A study examining patients with myocardial infarction found elevated levels of peroxynitrite correlating with increased markers of oxidative stress. The use of peroxynitrite scavengers showed promise in reducing myocardial injury during reperfusion therapy.

Case Study 2: Neurodegeneration

Research on Alzheimer's disease models demonstrated that inhibiting peroxynitrite formation reduced neuronal loss and improved cognitive function, highlighting its potential as a therapeutic target.

Case Study 3: Cancer Biology

In vitro studies on cancer cell lines revealed that peroxynitrite-mediated nitration affected key signaling proteins involved in cell survival pathways, suggesting that modulation of peroxynitrite levels could influence tumor growth.

Análisis De Reacciones Químicas

Formation Pathways

Peroxynitrite forms via two primary routes:

-

Radical combination :

NO+O2 →ONOO−(k=1.0×1010textM−1texts−1)

This reaction outcompetes superoxide dismutase (SOD)-catalyzed O₂- ⁻ dismutation due to its near-diffusion-limited rate . -

Acid-mediated synthesis :

H2O2+HNO2→ONOOH(k=3.7×103textM−1texts−1textat\25∘C)

Peroxynitrous acid (ONOOH) forms in acidic media but rapidly decomposes (t₁/₂ ≈ 1 s) .

pH-Dependent Decomposition

Peroxynitrite stability and decomposition products vary with pH:

| pH Range | Primary Products | Rate Constant (s⁻¹) |

|---|---|---|

| Acidic | NO₃⁻ (via isomerization) | 0.98 (pH 3.0) |

| Neutral | NO₂⁻, O₂, H⁺ | 0.10 (pH 8.0) |

| Basic | NO₂⁻, O₂ (2:1 ratio) | 0.02 |

Homolysis of ONOOH generates - OH and - NO₂ radicals (~30% yield), contributing to oxidative damage .

Thiol Oxidation

Peroxynitrite reacts with cysteine (CysH) and glutathione (GSH) via two mechanisms:

-

Acidic pH : Nitrosation forms S-nitrosothiols and disulfides:

ONOOH+RSH→RSNO+RSSR(k=4.5×103textM−1texts−1textforCysH)

| Thiol Target | Apparent k (M⁻¹ s⁻¹) |

|---|---|

| Cysteine | 4,500 |

| Glutathione (GSH) | 1,350 |

| Peroxiredoxins | 106−107 |

Peroxiredoxins exhibit exceptional reactivity, serving as primary enzymatic scavengers .

Carbon Dioxide Interaction

CO₂ modulates peroxynitrite reactivity through nucleophilic addition:

ONOO−+CO2→ONOOCO2−(k=5.8×104textM−1texts−1)

The adduct decomposes to - NO₂ and CO₃- ⁻ radicals, driving nitration and oxidation reactions .

| Parameter | Value |

|---|---|

| CO₂ concentration | ~1.3 mM (physiological) |

| k[CO2] | ~60–100 s⁻¹ |

Metal Complexation

Transition metals catalyze peroxynitrite homolysis:

ONOO−+Mn+→M(n+1)++ NO2+O2

Notable examples:

-

Mn-SOD : Nitration at Tyr-34 inactivates the enzyme (k>104textM−1texts−1) .

-

Hemeproteins : Catalyze tyrosine nitration via radical intermediates .

Radical-Mediated Reactions

Peroxynitrite-derived radicals (- OH, - NO₂, CO₃- ⁻) drive one-electron oxidations:

-

Tyrosine nitration :

Tyr+ NO2→3 nitrotyrosine(biomarker of oxidative stress)

Comparative Reactivity Table

| Reactant | Rate Constant (M⁻¹ s⁻¹) | Products | Biological Impact |

|---|---|---|---|

| CO₂ | 5.8×104 | - NO₂, CO₃- ⁻ | Enhances nitration/oxidation |

| Cysteine | 4,500 | S-nitrosothiols, disulfides | Redox signaling/inactivation |

| Mn-SOD | >104 | Nitrated enzyme | Loss of antioxidant activity |

| Aconitase ([4Fe-4S]) | 1.4×105 | Cluster disruption | Impaired Krebs cycle |

Biological Implications

-

Cytotoxicity : Mediated by protein nitration, lipid peroxidation, and DNA damage .

-

Signaling : S-nitrosothiols modulate redox-sensitive pathways .

-

Disease links : Associated with neurodegeneration, atherosclerosis, and inflammation .

Peroxynitrite’s dual role as a cytotoxic agent and signaling molecule underscores its complex chemistry, governed by pH, target availability, and competing scavengers like CO₂ and peroxiredoxins .

Propiedades

Fórmula molecular |

NO4- |

|---|---|

Peso molecular |

78.004 g/mol |

Nombre IUPAC |

oxido nitrate |

InChI |

InChI=1S/HNO4/c2-1(3)5-4/h4H/p-1 |

Clave InChI |

UUZZMWZGAZGXSF-UHFFFAOYSA-M |

SMILES |

[N+](=O)([O-])O[O-] |

SMILES canónico |

[N+](=O)([O-])O[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.